molecular formula C6H8O4 B1217422 3,6-Dimethyl-1,4-dioxane-2,5-dione CAS No. 95-96-5

3,6-Dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B1217422
CAS No.: 95-96-5
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a lactone derived from lactic acid. It is a 50:50 racemic mixture of D- and L-lactide.

Biochemical Analysis

Biochemical Properties

3,6-Dimethyl-1,4-dioxane-2,5-dione plays a crucial role in biochemical reactions, particularly in the polymerization processes. It interacts with various metal or organocatalysts to yield poly(D,L-lactide). The resulting polymer can be amorphous or exhibit some degree of crystallinity depending on the catalysts used . This compound is also involved in the synthesis of multi-block copolymers of polylactide and polycarbonate, as well as in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through ring-opening polymerization. This process involves the interaction of the compound with metal or organocatalysts, leading to the formation of poly(D,L-lactide). The polymerization mechanism is influenced by the stereospecificity of the catalysts, which can result in either amorphous or crystalline polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the dehydration of lactic acid to form lactide, which is then purified and polymerized. The reaction conditions typically include elevated temperatures and the presence of catalysts such as tin(II) 2-ethylhexanoate .

Industrial Production Methods: Industrially, the production of this compound involves large-scale polymerization processes. The use of stereospecific catalysts can lead to the formation of heterotactic polylactide, which exhibits some degree of crystallinity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26680-10-4
Record name Poly(DL-lactide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26680-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7041253
Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3,6-Dimethyl-1,4-dioxane-2,5-dione
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19750
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

95-96-5
Record name Lactide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilactide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilactide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACTIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 2
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 3
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 4
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 5
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 6
3,6-Dimethyl-1,4-dioxane-2,5-dione
Customer
Q & A

Q1: What is the molecular formula and weight of DL-Lactide?

A: The molecular formula of DL-Lactide is C6H8O4, and its molecular weight is 144.13 g/mol. []

Q2: How can DL-Lactide be spectroscopically characterized?

A: DL-Lactide can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Differential Scanning Calorimetry (DSC). FTIR helps identify functional groups, NMR provides structural information, and DSC reveals thermal properties. [, , , ]

Q3: Is lactoyl-lactic acid present as an impurity in DL-Lactide?

A: Yes, lactoyl-lactic acid has been identified as the only acid impurity in DL-Lactide, even when stored in tightly closed containers. It is also a product of DL-Lactide hydrolysis in a mobile phase. []

Q4: How does the composition of Poly(DL-lactide-co-glycolide) (PLGA) affect its degradation rate?

A: Increasing the glycolide content in PLGA copolymers accelerates both the release rate of encapsulated drugs and the biodegradation rate of the copolymer. []

Q5: Does the presence of metal salts impact the degradation of PLGA?

A: Yes, incorporating metal salts into PLGA can significantly influence its water uptake and degradation kinetics. The extent of the effect depends on the solubility characteristics of the specific salt used. []

Q6: How does the molecular weight of poly (lactide-co-glycolide) (PLGA) affect its degradation?

A: The molecular weight of PLGA plays a role in its degradation rate. For instance, DL-PLGA 50:50 microparticles degrade faster than both DL-PLA and DL-PLGA 75:25 due to differences in their molecular weights and polymer composition. []

Q7: How does Poly(DL-lactide-co-ε-caprolactone) (PLCA) modify Poly(DL-lactide) (PDLLA)?

A: Blending PLCA with PDLLA improves its flexibility and accelerates its degradation rate compared to pure PDLLA. This modification is attributed to the good compatibility between the two polymers. []

Q8: Can DL-Lactide be used to create microspheres for drug delivery?

A: Yes, DL-Lactide-based polymers, particularly PLGA, are widely explored for creating microspheres for controlled drug delivery. This is due to their biodegradability, biocompatibility, and ability to encapsulate various therapeutic molecules. [, , , , , , ]

Q9: How does the addition of hydrophilic domains affect drug release from microspheres?

A: Incorporating hydrophilic poly(ethylene glycol) (PEG) domains into PLA, forming PELA, significantly influences the degradation and drug release profile of microspheres. This modification often leads to a triphasic release pattern. []

Q10: How are DL-Lactide-based materials used in bone tissue engineering?

A: Porous scaffolds made from poly(L/DL-lactide) have shown promise as bone substitutes due to their ability to support the growth and activity of osteoblasts. These scaffolds promote bone regeneration and exhibit biocompatibility in vivo. [, , , ]

Q11: What are the advantages of using a poly-DL-lactide/calcium alginate core-coated microsphere system for drug delivery?

A: This system enhances drug loading efficiency, improves peptide stability, and reduces burst release compared to conventional biodegradable microspheres. This approach is particularly beneficial for delivering water-soluble macromolecular drugs like peptides and proteins. []

Q12: Can DL-Lactide-based materials be used for cartilage regeneration?

A: Research suggests that three-dimensional porous poly(L/DL-lactide) scaffolds can support the growth of chondrocytes and the development of a cartilage-like extracellular matrix, offering potential for cartilage regeneration. []

Q13: Are there any concerns regarding the degradation of porous Neurolac® nerve conduits?

A: Yes, clinical and experimental studies have reported cases of rapid degradation of porous Neurolac® nerve conduits, leading to swelling, fragmentation, and severe foreign body reactions that hindered nerve regeneration. This highlights the need for careful consideration of material properties in medical device design. []

Q14: How does a Poly-L/DL-lactide laminate implant affect biomechanical loading in the temporomandibular joint?

A: Finite element modeling suggests that using this biodegradable laminate implant to replace the articular disc significantly reduces stress on the mandibular condyle compared to the implant and glenoid fossa, highlighting its potential in joint reconstruction. []

Q15: Can DL-Lactide be used to create nanoparticles for drug delivery?

A: Yes, DL-Lactide-based polymers, specifically PLGA, have been successfully used to formulate nanoparticles encapsulating natural anti-parasitic compounds like Periglaucine A and Betulinic acid, demonstrating their potential in targeted drug delivery. []

Q16: What is the biocompatibility of PLG in the brain?

A: Studies show that PLG is well-tolerated when implanted into the brain, with the observed glial response primarily attributed to surgical trauma rather than the polymer itself. This biocompatibility makes PLG suitable for sustained drug delivery to the brain. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.